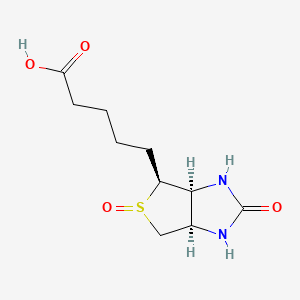

Biotine sulfoxyde

Vue d'ensemble

Description

D-Biotine-d-sulfoxyde , est un dérivé de la biotine. Il se forme lorsque la biotine est exposée à des agents oxydants spécifiques, notamment les rayons ultraviolets en présence d'oxygène . La biotine elle-même est une vitamine B hydrosoluble (vitamine B7) essentielle à de nombreux processus métaboliques.

Applications De Recherche Scientifique

Biotin sulfoxide finds applications in various scientific fields:

Biochemistry: Studying biotin metabolism and its role in enzyme function.

Medicine: Investigating its potential therapeutic effects, although it is less explored than biotin.

Industry: Limited industrial applications due to its research-oriented nature.

Mécanisme D'action

Target of Action

Biotin sulfoxide is a derivative of biotin, a water-soluble B-complex vitamin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Mode of Action

It is known that biotin, the parent compound, is a coenzyme for carboxylase enzymes, playing a crucial role in metabolic reactions . It is likely that biotin sulfoxide interacts with these enzymes in a similar manner, although the presence of the sulfoxide group may alter its binding affinity or enzymatic activity.

Biochemical Pathways

Biotin participates in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a derivative of biotin, biotin sulfoxide is likely to affect these same pathways.

Result of Action

Biotin is known to play important roles in a variety of critical metabolic reactions in the cell, and is essential for normal human health, growth, and development .

Action Environment

The action of biotin sulfoxide is likely to be influenced by environmental factors. For instance, the availability of biotin in the environment can affect the growth and gene expression of certain bacteria . Similarly, the action of biotin sulfoxide may be influenced by its concentration in the environment, as well as other factors such as pH, temperature, and the presence of other metabolites.

Méthodes De Préparation

Voies de synthèse : La synthèse du sulfoxyde de biotine implique l'oxydation de la biotine

Conditions de réaction : L'oxydation de la biotine pour former du sulfoxyde de biotine se produit généralement dans des conditions douces. Les chercheurs ont utilisé divers oxydants, tels que le peroxyde d'hydrogène (H₂O₂) ou l'ozone (O₃), pour réaliser cette transformation.

Production industrielle : Le sulfoxyde de biotine n'est pas produit industriellement à grande échelle. Sa signification réside davantage dans la recherche et les contextes biologiques.

Analyse Des Réactions Chimiques

Types de réactions : Le sulfoxyde de biotine subit principalement des réactions d'oxydation. Ces réactions impliquent la conversion d'un atome de soufre dans la biotine en un groupe sulfoxyde (S=O). D'autres réactions, telles que la réduction ou la substitution, sont moins courantes pour ce composé.

Réactifs et conditions courants :Oxydants : Peroxyde d'hydrogène (H₂O₂), ozone (O₃) ou autres agents oxydants doux.

Conditions de réaction : Généralement effectuées à température ambiante ou à des températures légèrement élevées.

Produits principaux : Le produit principal du processus d'oxydation est le sulfoxyde de biotine lui-même, où l'atome de soufre dans la biotine est oxydé en un groupe sulfoxyde.

4. Applications de la recherche scientifique

Le sulfoxyde de biotine trouve des applications dans divers domaines scientifiques :

Biochimie : Étude du métabolisme de la biotine et de son rôle dans le fonctionnement des enzymes.

Médecine : Investigation de ses effets thérapeutiques potentiels, bien qu'il soit moins exploré que la biotine.

Industrie : Applications industrielles limitées en raison de sa nature axée sur la recherche.

5. Mécanisme d'action

Le mécanisme exact par lequel le sulfoxyde de biotine exerce ses effets reste un domaine de recherche en cours. Il implique probablement des interactions avec des enzymes, des protéines ou des voies cellulaires liées au métabolisme de la biotine.

Comparaison Avec Des Composés Similaires

Bien que le sulfoxyde de biotine soit unique en raison de son groupe sulfoxyde, il présente des similitudes avec d'autres dérivés de la biotine. Les composés notables comprennent la biotine elle-même (D-biotine) et la sulfone de biotine (oxydée davantage en un groupe sulfone, S=O₂).

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908774 | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-83-8, 10406-89-0 | |

| Record name | Biotin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Biotin-d-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)

![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)